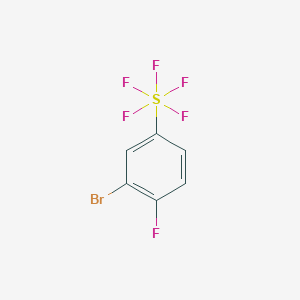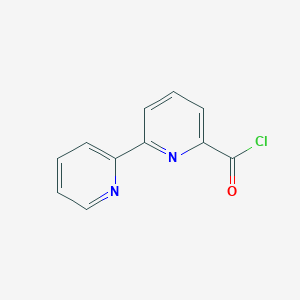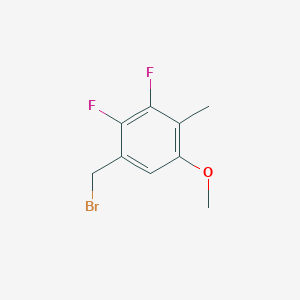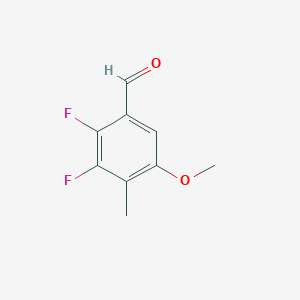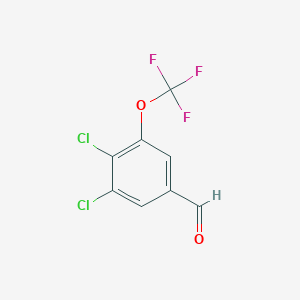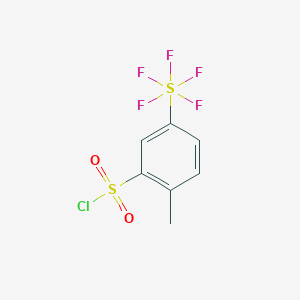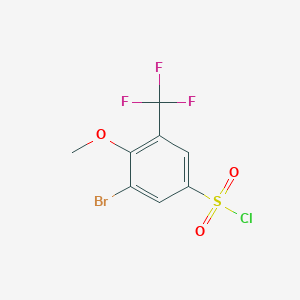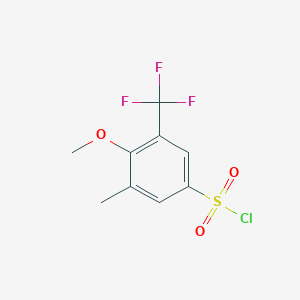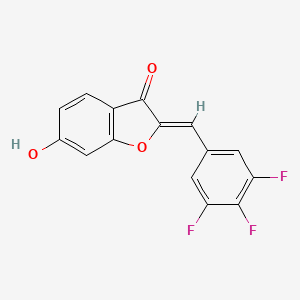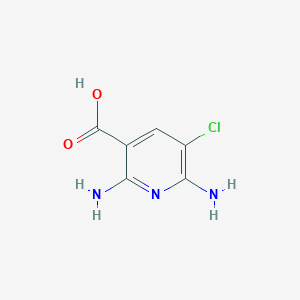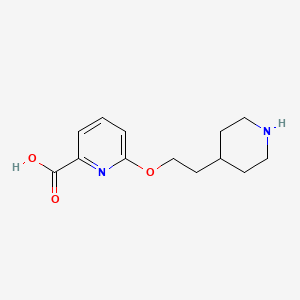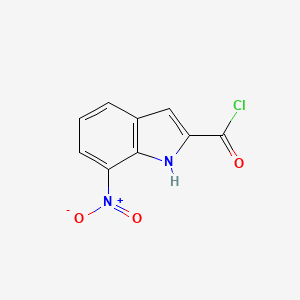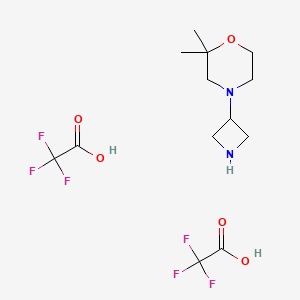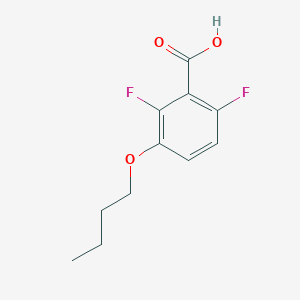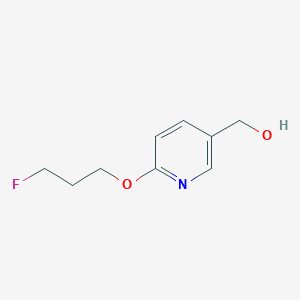
(6-(3-Fluoropropoxy)pyridine-3-yl)methanol
Vue d'ensemble
Description
(6-(3-Fluoropropoxy)pyridine-3-yl)methanol is a chemical compound with the molecular formula C₆H₆FNO . Its average mass is approximately 127.12 Da . The compound’s structure includes a pyridine ring substituted with a fluoropropoxy group and a hydroxymethyl moiety.
Molecular Structure Analysis
The molecular structure of (6-(3-Fluoropropoxy)pyridine-3-yl)methanol consists of a pyridine ring (with nitrogen as the heteroatom) attached to a fluoropropoxy group and a hydroxymethyl substituent. The fluorine atom is positioned at the 6-position of the pyridine ring. The hydroxymethyl group is connected to the pyridine nitrogen .
Applications De Recherche Scientifique
Catalytic Oligomerization of Ethylene
(Kermagoret & Braunstein, 2008) explored the synthesis of dinuclear complexes involving ligands like (pyridin-2-yl)methanol. These complexes were tested in the oligomerization of ethylene, a process significant in polymer chemistry.
Solar Cell Improvement
(Chen et al., 2017) studied alcohol-soluble conjugated polymers with pyridine incorporated into fluorene scaffolds. These materials were used as cathode interfacial layers in polymer solar cells, demonstrating the potential of pyridine derivatives in enhancing solar cell efficiency.
Photocatalytic Water Reduction
(Bachmann et al., 2013) synthesized ligands related to pyridine-2-yl methanol, which were coordinated with various metals. These compounds showed photocatalytic activity in water reduction, indicating their potential in energy-related applications.
Structural and Theoretical Analysis
(Trivedi, 2017) conducted a theoretical study of a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, using density functional theory. This research provides insights into the molecular structure and properties relevant to various scientific applications.
Propriétés
IUPAC Name |
[6-(3-fluoropropoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c10-4-1-5-13-9-3-2-8(7-12)6-11-9/h2-3,6,12H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDFZNHDHPGNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(3-Fluoropropoxy)pyridine-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



